molecular formula C16H19N B8754202 4-[3-(3-Methylphenyl)propyl]aniline

4-[3-(3-Methylphenyl)propyl]aniline

Cat. No.: B8754202
M. Wt: 225.33 g/mol
InChI Key: PNIPHQJDUOTAPP-UHFFFAOYSA-N
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Description

4-[3-(3-Methylphenyl)propyl]aniline (CAS: 120371-29-1) is an aniline derivative with a molecular formula of C₁₆H₁₉N and a molecular weight of 225.33 g/mol . The compound features a primary amine group (-NH₂) at the para position of the benzene ring, substituted with a 3-(3-methylphenyl)propyl chain. Limited physicochemical data (e.g., boiling point, solubility) are available in the provided evidence, but its structural analogs offer insights into comparative behavior.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-[3-(3-methylphenyl)propyl]aniline

InChI

InChI=1S/C16H19N/c1-13-4-2-6-15(12-13)7-3-5-14-8-10-16(17)11-9-14/h2,4,6,8-12H,3,5,7,17H2,1H3

InChI Key

PNIPHQJDUOTAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

4-Methanesulfonyl-N-(3-phenylpropyl)aniline (3p)
  • Structure : The para-amine group is replaced with a methanesulfonyl (-SO₂CH₃) group, while retaining the 3-phenylpropyl chain .
  • Key Differences: Electronic Effects: The sulfonyl group is strongly electron-withdrawing, reducing the amine's nucleophilicity compared to the primary amine in the target compound.
  • Applications : Sulfonamide derivatives are common in drug design (e.g., protease inhibitors), whereas the target compound’s primary amine may favor different reactivity in medicinal chemistry.
2,5-Difluoro-N-[1-(4-methylphenyl)propyl]aniline
  • Structure : Features a 4-methylphenylpropyl chain and difluoro substitution on the aniline ring .
  • Steric Effects: The 4-methylphenyl group (para-substituted) vs. the target’s 3-methylphenyl (meta-substituted) alters spatial arrangement, influencing binding interactions in biological systems.
4-(3-Isopropylphenoxy)-3-methylaniline
  • Structure: Contains a phenoxy ether linkage and isopropyl group, with a methyl substituent on the aniline ring .
  • Key Differences: Ether vs. Alkyl Chain: The phenoxy group introduces rigidity and polarity, contrasting with the target’s flexible propyl chain. Hydrophobicity: The isopropyl group may enhance lipophilicity, affecting membrane permeability in drug candidates.
N-[3-(Trimethoxysilyl)propyl]aniline (PAPS)
  • Structure : Substituted with a trialkoxysilyl group on the propyl chain .
  • Key Differences :
    • Functional Group : The silyl moiety enables covalent bonding to silica surfaces, making PAPS suitable for material science applications (e.g., fiber treatment). The target compound lacks this reactivity.
    • Applications : Highlights the role of propyl-linked anilines in polymer composites, though the target’s methylphenyl group may limit similar utility.

Structural and Electronic Impact of Substituents

Compound Substituent Position/Type Molecular Weight Key Functional Groups Potential Applications
4-[3-(3-Methylphenyl)propyl]aniline Para-NH₂, 3-(3-methylphenyl)propyl 225.33 Primary amine, alkyl chain Pharmaceutical intermediates
3p Para-SO₂CH₃, 3-phenylpropyl ~315.4* Sulfonamide, alkyl chain Drug design, catalysis
2,5-Difluoro analog Para-NH₂, 4-methylphenylpropyl ~255.3* Primary amine, fluoro groups Bioactive molecules
4-(3-Isopropylphenoxy)-3-methylaniline Para-NH₂, phenoxy-isopropyl ~269.4* Ether, isopropyl Medicinal chemistry
PAPS Para-NH₂, trimethoxysilylpropyl ~269.4* Silyl ether Materials science

*Calculated based on molecular formulas.

Research Findings and Implications

  • Biological Activity : Fluorinated analogs (e.g., ) and sulfonamides (e.g., 3p) are frequently explored as receptor ligands or enzyme inhibitors due to enhanced stability and binding affinity . The target compound’s lack of electronegative substituents may limit such applications unless modified.
  • Synthetic Flexibility : The propyl chain in the target compound allows for modular synthesis, as seen in analogs like 3p and PAPS, which undergo diverse coupling reactions .
  • Material Science : PAPS demonstrates that aniline derivatives with functionalized propyl chains can anchor to surfaces, suggesting that the target compound could be tailored for similar roles with appropriate substituents .

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